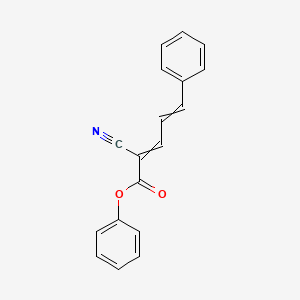
Phenyl 2-cyano-5-phenylpenta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2-cyano-5-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C₁₈H₁₃NO₂. It is characterized by its conjugated diene system and cyano group, which contribute to its unique chemical properties. This compound is often used as a building block in organic synthesis due to its reactivity and structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-cyano-5-phenylpenta-2,4-dienoate can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with methacrylic acid in the presence of a base, followed by the addition of a cyano group. Another method includes the reaction of phenylacetylene with carbon dioxide, followed by acid hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-cyano-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings and the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, amines, and various oxidized compounds.
Scientific Research Applications
Phenyl 2-cyano-5-phenylpenta-2,4-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of Phenyl 2-cyano-5-phenylpenta-2,4-dienoate involves its interaction with various molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The conjugated diene system allows for interactions with enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Alpha-Cyano-5-phenyl-2,4-pentadienic acid: Similar in structure but differs in the functional groups attached.
2-Cyano-5-phenyl-2,4-pentadienamide: Another related compound with amide functionality.
5-Phenyl-2,4-pentadienophenone: Contains a ketone group instead of an ester.
Properties
CAS No. |
143412-61-7 |
|---|---|
Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
phenyl 2-cyano-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C18H13NO2/c19-14-16(11-7-10-15-8-3-1-4-9-15)18(20)21-17-12-5-2-6-13-17/h1-13H |
InChI Key |
RVARKSBORJVMMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



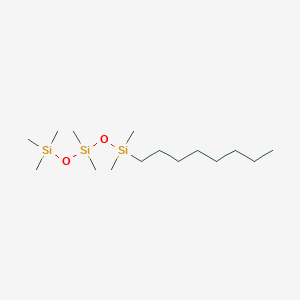

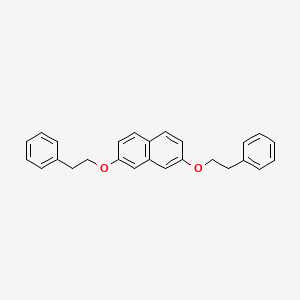
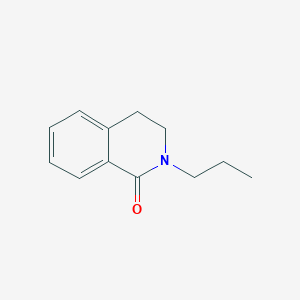
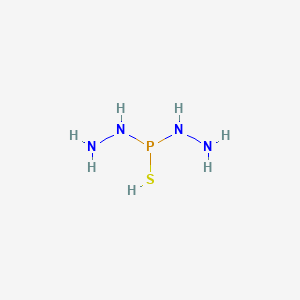
methanone](/img/structure/B12555267.png)
![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
methanone](/img/structure/B12555291.png)
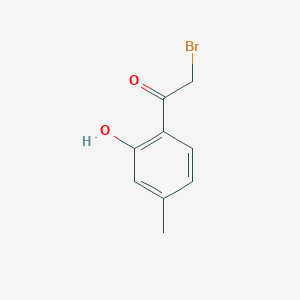
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)
